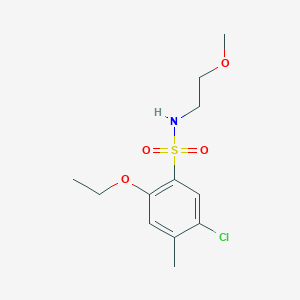
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). This enzyme plays a crucial role in the regulation of pH in hypoxic tumors. Inhibition of CA IX leads to a decrease in pH, which results in the inhibition of tumor growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent inhibitory activity against CA IX. This inhibition leads to a decrease in pH, which results in the inhibition of tumor growth and proliferation. This compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide in lab experiments include its high potency and specificity towards CA IX. This compound also exhibits low toxicity towards normal cells, which makes it a promising candidate for cancer therapy. However, the limitations of using this compound in lab experiments include its low solubility in water and its poor bioavailability.
Orientations Futures
There are several future directions for the research of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide. One direction is to develop more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases such as glaucoma and osteoporosis.
Conclusion:
In conclusion, this compound is a promising compound that exhibits potent inhibitory activity against CA IX. This compound has been widely used in scientific research for its unique properties and mechanism of action. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves the reaction between 4-methylbenzenesulfonyl chloride and 2-aminoethoxyethanol in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the compound can be enhanced by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has been used in various scientific research studies. It has been found to exhibit potent inhibitory activity against carbonic anhydrase IX (CA IX), which is a biomarker for hypoxic tumors. This compound has also been studied for its potential use in the treatment of various diseases such as cancer, glaucoma, and osteoporosis.
Propriétés
Formule moléculaire |
C12H18ClNO4S |
|---|---|
Poids moléculaire |
307.79 g/mol |
Nom IUPAC |
5-chloro-2-ethoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-4-18-11-7-9(2)10(13)8-12(11)19(15,16)14-5-6-17-3/h7-8,14H,4-6H2,1-3H3 |
Clé InChI |
QFRLQGPBGJZVPH-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




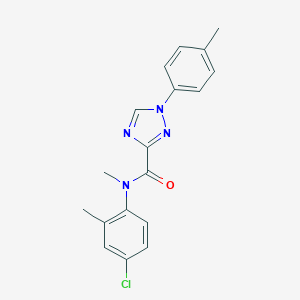
![N-methyl-1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278939.png)
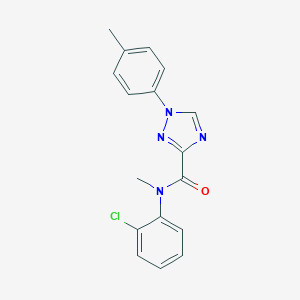
![N-methyl-1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278943.png)
![4-(1H-pyrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B278944.png)

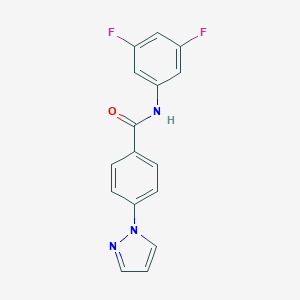

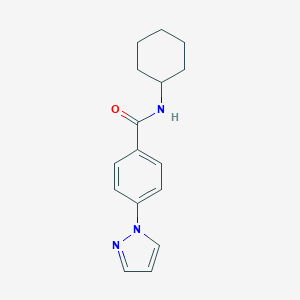
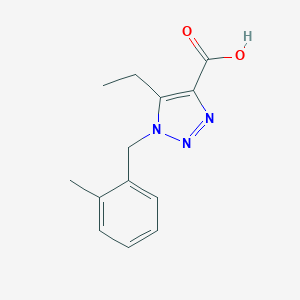
![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)
![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)
